Tert-butyl 3,3-dimethylcyclobutylcarbamate
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Overview
Description
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE: is a chemical compound with the molecular formula C11H21NO2. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing them from participating in unwanted side reactions. This stability is crucial in multi-step synthesis processes where selective deprotection is required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains additional hydroxyl groups, making it more hydrophilic.
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the cyclobutyl group, affecting its reactivity and steric properties .
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is unique due to its cyclobutyl group, which provides steric hindrance and affects its reactivity compared to other carbamate derivatives .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-11(4,5)7-8/h8H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
NKOYDVKYUJKPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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